
N-(5-chloro-2-methylphenyl)-2-(2-furyl)-1-pyrrolidinecarboxamide
Overview
Description
N-(5-chloro-2-methylphenyl)-2-(2-furyl)-1-pyrrolidinecarboxamide, also known as CPP, is a compound that has been extensively studied in the field of neuroscience. CPP is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor that is involved in learning, memory, and synaptic plasticity. In
Mechanism of Action
N-(5-chloro-2-methylphenyl)-2-(2-furyl)-1-pyrrolidinecarboxamide acts as a non-competitive antagonist of the NMDA receptor. This means that it binds to a different site on the receptor than the neurotransmitter glutamate, which normally activates the receptor. By binding to this site, N-(5-chloro-2-methylphenyl)-2-(2-furyl)-1-pyrrolidinecarboxamide prevents the receptor from being activated by glutamate, effectively blocking its function.
Biochemical and Physiological Effects:
N-(5-chloro-2-methylphenyl)-2-(2-furyl)-1-pyrrolidinecarboxamide has been shown to have a number of biochemical and physiological effects. In animal studies, N-(5-chloro-2-methylphenyl)-2-(2-furyl)-1-pyrrolidinecarboxamide has been shown to impair learning and memory, suggesting that the NMDA receptor is important for these processes. N-(5-chloro-2-methylphenyl)-2-(2-furyl)-1-pyrrolidinecarboxamide has also been shown to have neuroprotective effects, meaning that it can protect neurons from damage caused by various insults, such as ischemia or excitotoxicity.
Advantages and Limitations for Lab Experiments
One advantage of using N-(5-chloro-2-methylphenyl)-2-(2-furyl)-1-pyrrolidinecarboxamide in lab experiments is that it is a highly specific antagonist of the NMDA receptor. This means that it can be used to study the role of this receptor in various processes without affecting other receptors or neurotransmitters. However, one limitation of using N-(5-chloro-2-methylphenyl)-2-(2-furyl)-1-pyrrolidinecarboxamide is that it is relatively expensive compared to other NMDA receptor antagonists.
Future Directions
There are many future directions for research involving N-(5-chloro-2-methylphenyl)-2-(2-furyl)-1-pyrrolidinecarboxamide. One area of interest is the role of the NMDA receptor in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. By studying the effects of N-(5-chloro-2-methylphenyl)-2-(2-furyl)-1-pyrrolidinecarboxamide on these diseases, researchers may be able to develop new treatments for these conditions. Another area of interest is the development of new and more specific NMDA receptor antagonists that may have fewer side effects than N-(5-chloro-2-methylphenyl)-2-(2-furyl)-1-pyrrolidinecarboxamide. Finally, researchers may also be interested in studying the effects of N-(5-chloro-2-methylphenyl)-2-(2-furyl)-1-pyrrolidinecarboxamide on other physiological processes, such as pain perception or addiction.
Scientific Research Applications
N-(5-chloro-2-methylphenyl)-2-(2-furyl)-1-pyrrolidinecarboxamide has been extensively studied in the field of neuroscience due to its ability to block the NMDA receptor. The NMDA receptor is involved in many important physiological processes, including learning, memory, and synaptic plasticity. By blocking the NMDA receptor, N-(5-chloro-2-methylphenyl)-2-(2-furyl)-1-pyrrolidinecarboxamide can be used to study the role of this receptor in these processes.
properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-(furan-2-yl)pyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2/c1-11-6-7-12(17)10-13(11)18-16(20)19-8-2-4-14(19)15-5-3-9-21-15/h3,5-7,9-10,14H,2,4,8H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMQACPIVYZMRDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)N2CCCC2C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(acetylamino)phenyl]-3-chloro-6-methoxy-1-benzothiophene-2-carboxamide](/img/structure/B4771450.png)
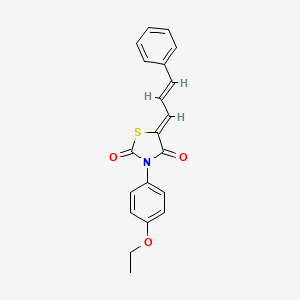
![ethyl 2-{[(3,5-dimethyl-4-isoxazolyl)carbonyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B4771477.png)
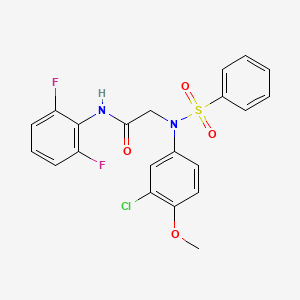
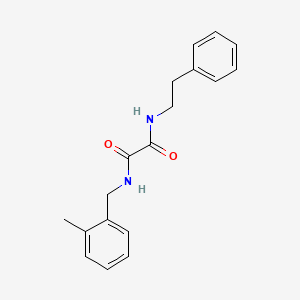
![2-(1,3-benzodioxol-5-yl)-3-[4-(benzyloxy)phenyl]acrylonitrile](/img/structure/B4771503.png)
![3-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2,6-dichlorophenyl)propanamide](/img/structure/B4771505.png)

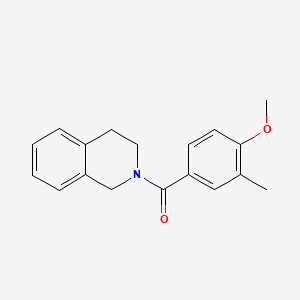
![4-{[4-(diphenylmethyl)-1-piperazinyl]carbonothioyl}-2-methoxyphenol](/img/structure/B4771523.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B4771537.png)
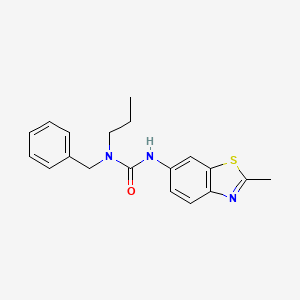
![N-cycloheptyl-2-[4-(2,4-dichlorobenzyl)-1-piperazinyl]acetamide](/img/structure/B4771548.png)
![10-benzyl-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione](/img/structure/B4771554.png)